
3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline is an organic compound that features a bromine atom, a fluorine atom, and a cyclobutylmethoxy group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable aniline derivative, followed by the introduction of the cyclobutylmethoxy group and the fluorine atom. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions, particularly in the design of inhibitors and probes.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity, while the cyclobutylmethoxy group can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-hydroxypyridine: Another brominated compound with different functional groups.
2-Fluoro-3-bromopyridine: A fluorinated and brominated pyridine derivative.
3-Bromo-2-(2-chlorovinyl)benzothiophene: A polyhalogenated compound with distinct structural features.
Uniqueness
3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the cyclobutylmethoxy group distinguishes it from other brominated and fluorinated compounds, potentially offering unique reactivity and applications.
Propriétés
Formule moléculaire |
C11H13BrFNO |
|---|---|
Poids moléculaire |
274.13 g/mol |
Nom IUPAC |
3-bromo-2-(cyclobutylmethoxy)-5-fluoroaniline |
InChI |
InChI=1S/C11H13BrFNO/c12-9-4-8(13)5-10(14)11(9)15-6-7-2-1-3-7/h4-5,7H,1-3,6,14H2 |
Clé InChI |
QEPVBGMPNJJGTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)COC2=C(C=C(C=C2Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
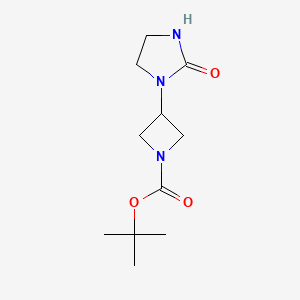
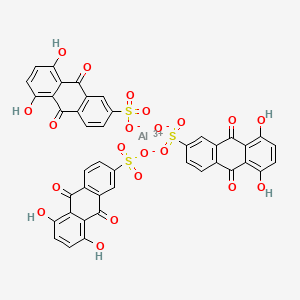

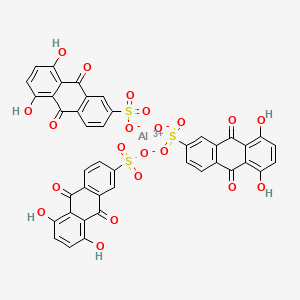
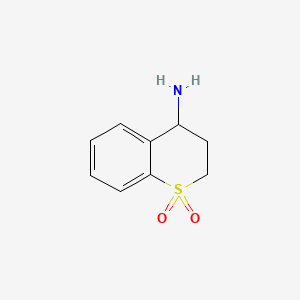


![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)
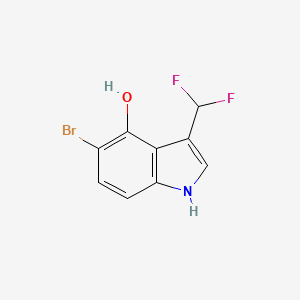


![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B12076339.png)
![Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12076340.png)
